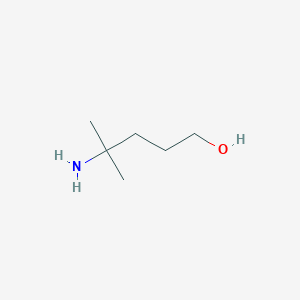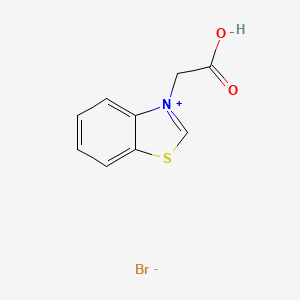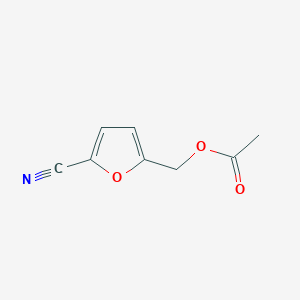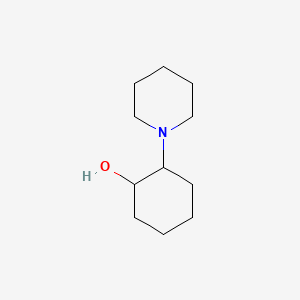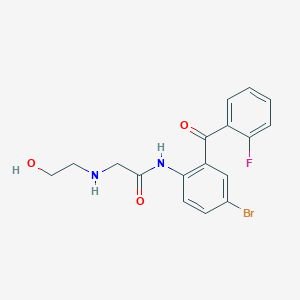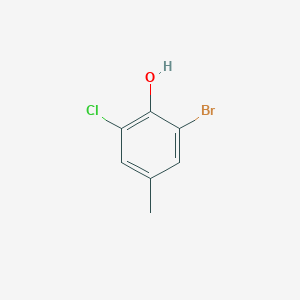
2-Brom-6-chlor-4-methylphenol
Übersicht
Beschreibung
2-Bromo-6-chloro-4-methylphenol is an organic compound with the molecular formula C7H6BrClO. It is a derivative of phenol, where the hydrogen atoms at positions 2, 6, and 4 of the benzene ring are substituted by bromine, chlorine, and methyl groups, respectively. This compound is known for its antimicrobial properties and is used in various chemical and industrial applications.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-chloro-4-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects due to its antimicrobial activity.
Industry: Used in the production of specialty chemicals and as a preservative in various formulations
Wirkmechanismus
Target of Action
The primary targets of 2-Bromo-6-chloro-4-methylphenol are bacterial cell membranes . The compound interacts with these membranes, leading to their destruction .
Mode of Action
The mode of action of 2-Bromo-6-chloro-4-methylphenol involves nucleophilic reactions . The compound undergoes a two-step mechanism characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-6-chloro-4-methylphenol involve the substitution of hydrogen atoms on the benzylic position . This process is facilitated by the presence of a succinimidyl radical (S·), which removes the hydrogen to form succinimide (SH) . The resulting compound then reacts with N-bromosuccinimide (NBS) to form 2-Bromo-6-chloro-4-methylphenol .
Result of Action
The result of the action of 2-Bromo-6-chloro-4-methylphenol is the destruction of bacterial cell membranes . This leads to the death of the bacteria, making the compound effective as a bactericide or disinfectant .
Action Environment
The action of 2-Bromo-6-chloro-4-methylphenol can be influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by temperature . It’s also worth noting that the compound’s reactivity can be influenced by the presence of other chemical groups in its environment .
Biochemische Analyse
Biochemical Properties
2-Bromo-6-chloro-4-methylphenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. For instance, it can interact with oxidoreductases and hydrolases, leading to changes in their enzymatic functions. The compound’s halogen substituents enhance its binding affinity to these enzymes, making it a potent inhibitor in biochemical assays .
Cellular Effects
2-Bromo-6-chloro-4-methylphenol affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-6-chloro-4-methylphenol involves its interaction with specific biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-6-chloro-4-methylphenol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2-Bromo-6-chloro-4-methylphenol vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, it can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular and physiological responses .
Metabolic Pathways
2-Bromo-6-chloro-4-methylphenol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, it can inhibit enzymes involved in the oxidative metabolism of phenolic compounds, leading to changes in metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells and tissues .
Transport and Distribution
The transport and distribution of 2-Bromo-6-chloro-4-methylphenol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical activity and interactions with target biomolecules .
Subcellular Localization
2-Bromo-6-chloro-4-methylphenol exhibits specific subcellular localization patterns that affect its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its subcellular distribution is crucial for understanding its precise biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-4-methylphenol typically involves the bromination and chlorination of 4-methylphenol (p-cresol). One common method is the continuous bromination of p-cresol in the presence of an inert solvent like chloroform. The reaction is carried out at low temperatures, around -20 to -15°C, to ensure selectivity and minimize side reactions. The bromine and p-cresol are accurately measured and mixed before being added to the reactor. The reaction mixture is then maintained at the desired temperature until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of 2-Bromo-6-chloro-4-methylphenol follows similar principles but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced monitoring systems helps in achieving consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-chloro-4-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can convert it back to phenol derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones.
Reduction: Formation of reduced phenol derivatives.
Coupling: Formation of biaryl compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-chloro-6-methylphenol
- 2-Bromo-4-methylphenol
- 4-Chloro-3-methylphenol
Uniqueness
2-Bromo-6-chloro-4-methylphenol is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the phenol ring. This unique structure contributes to its distinct chemical reactivity and antimicrobial properties compared to other similar compounds .
Eigenschaften
IUPAC Name |
2-bromo-6-chloro-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACGFKDZXGCYIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538159 | |
| Record name | 2-Bromo-6-chloro-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57018-10-7 | |
| Record name | 2-Bromo-6-chloro-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloropyrido[3,2-d]pyrimidine](/img/structure/B1282233.png)
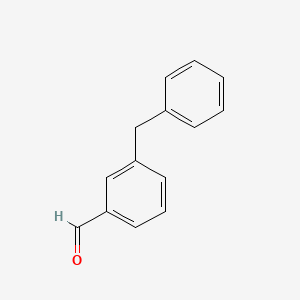

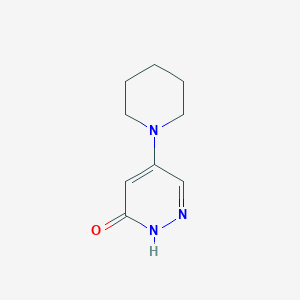
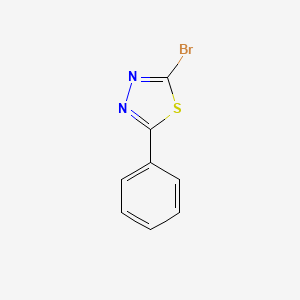
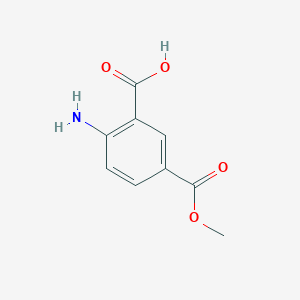
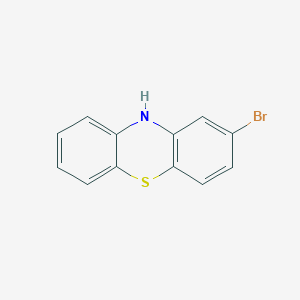
![2-Azaspiro[5.5]undec-8-ene](/img/structure/B1282242.png)
